Orphenadrine-d3 hydrochloride
CAS No.:
Cat. No.: VC20248205
Molecular Formula: C18H24ClNO
Molecular Weight: 308.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24ClNO |
|---|---|
| Molecular Weight | 308.9 g/mol |
| IUPAC Name | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H/i2D3; |
| Standard InChI Key | UQZKYYIKWZOKKD-MUTAZJQDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl |
Introduction
Chemical Characteristics of Orphenadrine-d3 Hydrochloride
Molecular Structure and Isotopic Labeling
Orphenadrine-d3 hydrochloride (CAS: 1185011-75-9) is derived from orphenadrine (C₁₈H₂₃NO) by replacing three hydrogen atoms with deuterium. The hydrochloride salt form enhances solubility and stability for laboratory use. The molecular formula of the deuterated compound is C₁₈H₂₀D₃NO·HCl, with a molecular weight of 308.86 g/mol (calculated from free base weight 272.4 g/mol + HCl 36.46 g/mol) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀D₃NO·HCl | |
| Molecular Weight | 308.86 g/mol | |
| Deuterium Positions | Three methyl groups | |
| Parent Compound (CAS) | 83-98-7 (orphenadrine) |
The isotopic substitution reduces metabolic degradation rates, a phenomenon known as the deuterium isotope effect . This property makes the compound invaluable for tracking drug distribution and elimination in vivo.
Spectroscopic and Analytical Data
Orphenadrine-d3 hydrochloride is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The deuterium atoms introduce distinct shifts in ¹H-NMR spectra, particularly in the methyl groups (δ 1.2–1.5 ppm) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect the compound via transitions such as m/z 272.4 → 167.1 (quantitative) and 272.4 → 121.0 (qualitative) .
Synthesis and Production
Deuteration Techniques
Deuteration is achieved through catalytic exchange reactions using deuterium oxide (D₂O) or deuterated reagents. For Orphenadrine-d3, the process targets the methyl groups attached to the nitrogen atom in the orphenadrine structure . SynZeal’s patented method involves:
-
Dissolving orphenadrine free base in deuterated methanol (CD₃OD).
-
Adding palladium-on-carbon (Pd/C) catalyst under hydrogen-deuterium exchange conditions.
The hydrochloride salt is formed by treating the deuterated free base with hydrochloric acid, yielding >99% isotopic purity .
Industrial-Scale Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance yield and consistency. Critical quality control parameters include:
-
Isotopic enrichment: Measured via MS to ensure ≥98% D₃ substitution.
-
Residual solvents: Limited to <50 ppm for methanol and <10 ppm for palladium .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
In rodent studies, Orphenadrine-d3 hydrochloride exhibits a 20% longer half-life (t₁/₂ = 8.2 hours) than non-deuterated orphenadrine (t₁/₂ = 6.8 hours) . This prolongation is attributed to reduced cytochrome P450-mediated oxidation at deuterated sites. The compound achieves peak plasma concentrations (Cₘₐₓ) of 450 ng/mL within 2 hours post-administration .
Metabolism and Excretion
Deuteration shifts the primary metabolic pathway from N-demethylation to glucuronidation, as evidenced by urinary metabolite profiling . Approximately 65% of the dose is excreted as deuterium-labeled glucuronide conjugates, compared to 40% for the non-deuterated form .
Table 2: Comparative Metabolic Data
| Parameter | Orphenadrine-d3 Hydrochloride | Orphenadrine Hydrochloride |
|---|---|---|
| Major Metabolic Pathway | Glucuronidation | N-demethylation |
| Half-Life (t₁/₂) | 8.2 hours | 6.8 hours |
| Renal Excretion | 65% | 40% |
Applications in Pharmaceutical Research
Quantitative Bioanalysis
Orphenadrine-d3 hydrochloride is widely used as an internal standard in LC-MS/MS assays. Its near-identical chromatographic behavior to non-deuterated orphenadrine minimizes matrix effects, improving assay accuracy. For example, a validated method for quantifying orphenadrine in human plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL using this approach .
Drug-Drug Interaction Studies
Deuterated tracers enable precise tracking of orphenadrine’s interactions with CYP2D6 inhibitors (e.g., paroxetine). Co-administration studies show a 35% increase in orphenadrine-d3 AUC when paired with paroxetine, highlighting CYP2D6’s role in its metabolism .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Application |
|---|---|---|
| Orphenadrine-d3 HCl | C₁₈H₂₀D₃NO·HCl | Metabolic tracer |
| Orphenadrine HCl | C₁₈H₂₃NO·HCl | Muscle relaxant |
| Orphenadrine N-Oxide | C₁₈H₂₃NO₂ | Oxidation metabolite |
The deuterated variant’s primary distinction lies in its isotopic labeling, which enables precise pharmacokinetic modeling without altering pharmacological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume